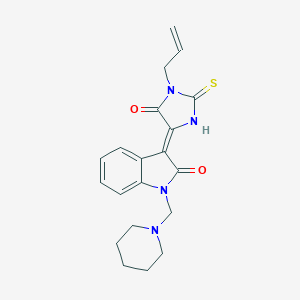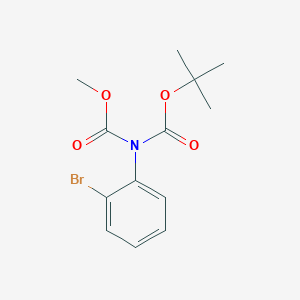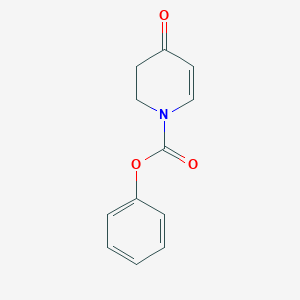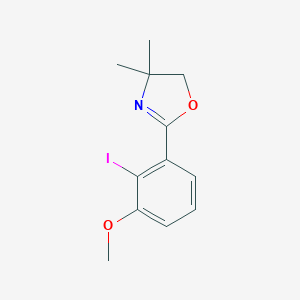
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been extensively studied for its various biological activities.
Mechanism of Action
The exact mechanism of action of (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis and metastasis, which are two important processes involved in cancer progression.
Advantages and Limitations for Lab Experiments
One of the major advantages of (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one is its potent antitumor activity. This makes it an attractive candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one. One of the areas of research could be the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, the mechanism of action of this compound could be further elucidated to identify new targets for anticancer therapy. Finally, the potential applications of this compound in other areas such as antimicrobial and antifungal therapy could also be explored.
Synthesis Methods
The synthesis of (3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one involves a multi-step process. The starting material is indole-2-carboxylic acid, which is converted into the corresponding acid chloride. This is then reacted with piperidine to form the piperidinyl derivative. The final step involves the addition of the imidazole ring to the indole nucleus, which is achieved by reacting the piperidinyl derivative with thiosemicarbazide.
Scientific Research Applications
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one has been extensively studied for its various biological activities. It has been found to exhibit potent antitumor activity in various cancer cell lines. Additionally, it has also been shown to possess antimicrobial and antifungal properties.
properties
Product Name |
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one |
|---|---|
Molecular Formula |
C20H22N4O2S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(3Z)-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)-1-(piperidin-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C20H22N4O2S/c1-2-10-23-19(26)17(21-20(23)27)16-14-8-4-5-9-15(14)24(18(16)25)13-22-11-6-3-7-12-22/h2,4-5,8-9H,1,3,6-7,10-13H2,(H,21,27)/b17-16- |
InChI Key |
CHOGPYVVDUOIBE-MSUUIHNZSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CN4CCCCC4)/NC1=S |
SMILES |
C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CN4CCCCC4)NC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CN4CCCCC4)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)





![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)



